molecular formula C6H10O3<br>CH3COCH2COOC2H5<br>C6H10O3 B1671637 Ethyl acetoacetate CAS No. 141-97-9

Ethyl acetoacetate

Cat. No. B1671637
CAS RN: 141-97-9
M. Wt: 130.14 g/mol
InChI Key: XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Description

Ethyl Acetoacetate (EAA) is the ethyl ester of acetoacetic acid . It is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds . It is also used as a flavoring for food .


Synthesis Analysis

Ethyl Acetoacetate is industrially produced by treating diketene with ethanol . On a smaller scale, it is prepared through the Claisen condensation of ethyl acetate . Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .


Molecular Structure Analysis

The molecular formula of Ethyl Acetoacetate is C6H10O3 . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Ethyl Acetoacetate is subject to keto-enol tautomerism . It is also diprotic, meaning it can donate two protons . It readily forms sodium derivatives that can be alkylated and dialkylated . The resulting esters may be converted to ketones or carboxylic acids .


Physical And Chemical Properties Analysis

Ethyl Acetoacetate is a colorless liquid with a fruity odor . It has a density of 1.021 g/cm³, a melting point of -45 °C, and a boiling point of 180.8 °C . It is soluble in water, with a solubility of 2.86 g/100 ml at 20 °C .

Scientific Research Applications

Organic Synthesis

Ethyl acetoacetate is widely used as an intermediate in the synthesis of many varieties of organic chemical compounds . It is produced chiefly by self-condensation of ethyl acetate, brought about by sodium metal . It readily forms sodium derivatives that can be alkylated and dialkylated . The resulting esters may be converted to ketones or carboxylic acids .

Manufacture of Synthetic Drugs and Dyes

Industrially, ethyl acetoacetate is employed in the manufacture of synthetic drugs and dyes . The specific methods of application or experimental procedures would depend on the particular drug or dye being synthesized.

Synthesis of Pyridines, Quinolines, Furans, Pyrazoles, Pyrroles, and Purines

Ethyl acetoacetate readily enters into condensation reactions, and it has been employed in the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines . The specific methods of application or experimental procedures would depend on the particular compound being synthesized.

Flavoring for Food

Ethyl acetoacetate is used as a flavoring for food . The specific methods of application or experimental procedures would depend on the particular food product.

Acetoacetic Ester Synthesis

Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible . The dianion of ethyl acetoacetate is also a useful building block, except that the electrophile adds to the terminal carbon .

Multicarbon Building Block

Ethyl acetoacetic acid is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution . The specific methods of application or experimental procedures would depend on the particular compound being synthesized.

Ligand

Ethyl acetoacetate can act as a ligand in coordination chemistry . The specific methods of application or experimental procedures would depend on the particular compound being synthesized.

Reduction

Ethyl acetoacetate can undergo reduction reactions . The specific methods of application or experimental procedures would depend on the particular compound being synthesized.

Transesterification

Ethyl acetoacetate can undergo transesterification to give benzyl acetoacetate via a mechanism involving acetylketene . Ethyl (and other) acetoacetates nitrosate readily with equimolar sodium nitrite in acetic acid, to afford the corresponding oximinoacetoacetate esters .

Nucleophile in Alkylation, Conjugate Addition and Condensation Reactions

Ethyl acetoacetate is a versatile reagent that can be used as a nucleophile in alkylation, conjugate addition and condensation reactions . Alkylation at the α-carbon of ethyl acetoacetate followed by hydrolysis and decarboxylation can afford a variety of methyl ketones .

Preparation of Diketene

At large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

Keto-enol Tautomerism

Ethyl acetoacetate is subject to keto-enol tautomerism . In the neat liquid at 33 °C, the enol consists of 15% of the total .

Synthesis of Heterocyclic Compounds

Ethyl acetoacetate is used in the synthesis of a wide variety of heterocyclic compounds . This includes pyridines, quinolines, furans, pyrazoles, pyrroles, and purines . The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

Production of Perfumes

Ethyl acetoacetate is used in the production of perfumes due to its pleasant odor . The specific methods of application or experimental procedures would depend on the particular perfume being produced .

Synthesis of Vinyl Acetate

Ethyl acetoacetate can be used in the synthesis of vinyl acetate . The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

Nitrosation Reactions

Ethyl acetoacetate can readily nitrosate with equimolar sodium nitrite in acetic acid, to afford the corresponding oximinoacetoacetate esters . The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

Safety And Hazards

Ethyl Acetoacetate is combustible and causes serious eye irritation . It may cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Ethyl Acetoacetate is an extremely useful molecule that can be used to make ketones and other molecules . It has been employed in the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines . The future research directions include advancing green chemistry practices and designing novel ionic liquid-based catalysts for industrially relevant chemical reactions .

properties

IUPAC Name

ethyl 3-oxobutanoate
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InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
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InChI Key

XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)C
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Molecular Formula

C6H10O3, Array
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DSSTOX Substance ID

DTXSID2027092
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Molecular Weight

130.14 g/mol
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Physical Description

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour
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Boiling Point

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C
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Flash Point

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c.
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Solubility

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water
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Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027
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Vapor Density

4.48, Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1
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Product Name

Ethyl acetoacetate

Color/Form

COLORLESS LIQUID

CAS RN

141-97-9
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Melting Point

less than -112 °F (USCG, 1999), -45 °C
Record name ETHYL ACETOACETATE
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Record name ETHYL ACETOACETATE
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Record name Ethyl acetoacetate
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Record name ETHYL ACETOACETATE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
[Compound]
Name
alcohol
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116.6 g
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60 g
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Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
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Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate
Reactant of Route 2
Ethyl acetoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl acetoacetate
Reactant of Route 4
Ethyl acetoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl acetoacetate
Reactant of Route 6
Ethyl acetoacetate

Citations

For This Compound
33,500
Citations
A Corma, V Fornes, RM Martin-Aranda, F Rey - Journal of Catalysis, 1992 - Elsevier
… An equimolar solution of benzaldehyde and ethyl acetoacetate without solvent was magnetically stirred, while heating to the reaction temperature in a silicone bath. Then, I wt% of the …
Number of citations: 372 www.sciencedirect.com
RH Wiley, NR Smith - Journal of the American Chemical Society, 1951 - ACS Publications
… The mole ratio of sulfuric acid to ethyl acetoacetate is 3.2/1. … The mole ratio of sulfuric acidto ethyl acetoacetate varied from … acid condensation of ethyl acetoacetate to isodehydroacetic …
Number of citations: 21 pubs.acs.org
A Yamamoto, S Kambara - Journal of the American Chemical …, 1957 - ACS Publications
… -butoxytitanium (tetradbutyl titanate) and ethyl acetoacetate in various ratios and obtained evidence that tetrad-butoxytitanium reacts with ethyl acetoacetate with the formation of1:1 and …
Number of citations: 171 pubs.acs.org
B Wipf, E Kupfer, R Bertazzi… - Helvetica Chimica …, 1983 - Wiley Online Library
… water) and of ethyl acetoacetate (25% in ethanol) were 100 mVh … The arrows indicate the stop of the ethyl acetoacetate … of glucose and 100 ml of ethyl acetoacetate were added. After 44 …
Number of citations: 188 onlinelibrary.wiley.com
WJ Le Noble, HF Morris - The Journal of Organic Chemistry, 1969 - ACS Publications
… of ethyl acetoacetate,… ethyl acetoacetate is described in Scheme I. In most cases, the reaction was carried out at about 100; the anion was generated by the addition of ethyl acetoacetate …
Number of citations: 87 pubs.acs.org
CFH Allen, HR Beilfuss, DM Burness… - The Journal of …, 1959 - ACS Publications
… synthesis; by cyclizing 2-hydrazino-4-hydroxy-6-methylpyrimidine (V) with formic acid, the same substance was obtained as resulted from aminotriazole and ethyl acetoacetate. Hence, …
Number of citations: 69 pubs.acs.org
DZ Tan, MZ Li, W Xiong, YX Xu, Y Pan… - Journal of Chemical …, 2023 - ACS Publications
… the poor thermal stability of ethyl acetoacetate, some of the … ethyl acetoacetate will also affect the reduced-pressure distillation and further reduce the yield and purity of ethyl acetoacetate…
Number of citations: 1 pubs.acs.org
SM Horne, M Schroeder, J Murphy… - Letters in applied …, 2018 - academic.oup.com
… As a more cost effective alternative to AAA, we tested the effect of ethyl acetoacetate (EAA) on biofilm amounts of the three pathogens. In summary, AAA was moderately effective at …
Number of citations: 14 academic.oup.com
Y Tezuka, T Ogura, S Kawaguchi - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… with ethyl acetoacetate … and ethyl acetoacetate, and the conversion … as ethyl acetoacetate …
Number of citations: 38 www.journal.csj.jp
MW Rathke, PJ Cowan - The Journal of organic chemistry, 1985 - ACS Publications
… of diethyl malonate and ethyl acetoacetate using magnesium … Ethyl acetoacetate was reacted with acid chlorides under a … of diethyl malonate or ethyl acetoacetate with tertiary amine …
Number of citations: 158 pubs.acs.org

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